6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
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Overview
Description
6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a 4-chlorophenyl group and a phenylsulfanyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with thiophenol to form 4-chlorophenyl phenyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloronicotinonitrile under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of 6-(4-Chlorophenyl)-2-(phenylsulfonyl)nicotinonitrile.
Reduction: Formation of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinamidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-(phenylsulfonyl)nicotinonitrile: An oxidized derivative with a sulfonyl group.
6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinamidine: A reduced derivative with an amidine group.
4-Chloro-N-(4-chlorophenyl)benzenamine: A structurally related compound with a different core structure.
Uniqueness
6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is unique due to the presence of both a chlorophenyl and a phenylsulfanyl group attached to a nicotinonitrile core. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUQICLXGLMBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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